molecular formula C19H21N5O2 B2667712 5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946312-29-4

5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2667712
CAS RN: 946312-29-4
M. Wt: 351.41
InChI Key: SSERUVUGSOCXFF-UHFFFAOYSA-N
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Description

5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has shown that pyrazolo[3,4-d]pyrimidin derivatives possess significant antitumor activities. A study by Naito et al. (2005) synthesized novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes showing potent cytotoxicity against several tumor cell lines in vitro and in vivo, highlighting the compound's potential in cancer therapy (Naito et al., 2005).

Antimicrobial and Antifungal Applications

The synthesis of coumarin pyrazole pyrimidine derivatives has demonstrated moderate to good antimicrobial and antifungal activities. Vijaya Laxmi et al. (2012) synthesized derivatives that were evaluated for their antibacterial activity against various microorganisms, with some compounds exhibiting significant antifungal activity against Aspergillus niger (Vijaya Laxmi et al., 2012).

Anti-Phosphodiesterase-5 (PDE-5) Activity

Su et al. (2021) reported the synthesis and evaluation of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives for their anti-PDE-5 activity, identifying compounds with potent inhibitory activity, suggesting their utility in developing new inhibitors for PDE-5, which could have implications in treating diseases like erectile dysfunction (Su et al., 2021).

Synthesis of Isoxazolines and Isoxazoles

Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, offering a pathway to new compounds with potential biological activities (Rahmouni et al., 2014).

Inhibition of PI3Kδ

Guo et al. (2015) synthesized novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives exhibiting potent anti-proliferative activities and inhibitory activities against PI3Kδ, indicating their potential as novel antitumor agents (Guo et al., 2015).

properties

IUPAC Name

5-(3-oxo-3-piperidin-1-ylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-17(22-10-5-2-6-11-22)9-12-23-14-20-18-16(19(23)26)13-21-24(18)15-7-3-1-4-8-15/h1,3-4,7-8,13-14H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSERUVUGSOCXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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